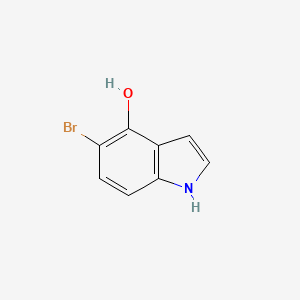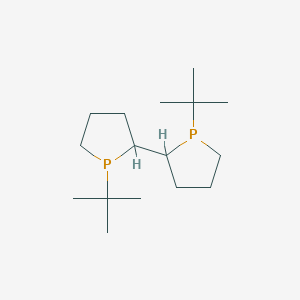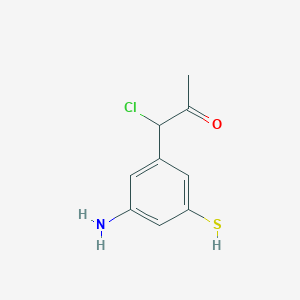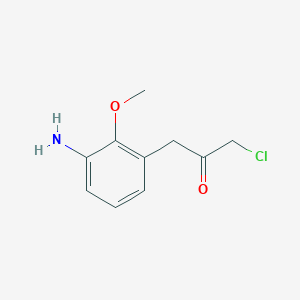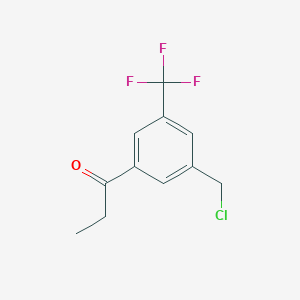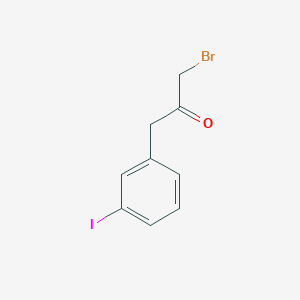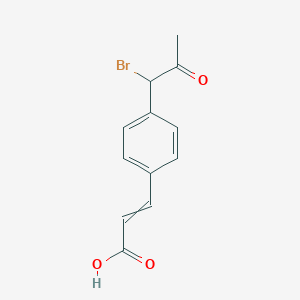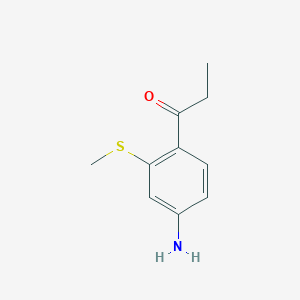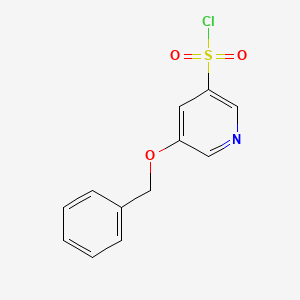
5-(Benzyloxy)pyridine-3-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Benzyloxy)pyridine-3-sulfonyl chloride is an organic compound with the molecular formula C12H10ClNO3S and a molecular weight of 283.73 g/mol . This compound is a derivative of pyridine, featuring a benzyloxy group at the 5-position and a sulfonyl chloride group at the 3-position. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)pyridine-3-sulfonyl chloride typically involves the reaction of pyridine-3-sulfonic acid with phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions . The reaction is carried out by adding PCl5 or SOCl2 to a solution of pyridine-3-sulfonic acid, followed by heating and purification through distillation under reduced pressure .
Industrial Production Methods
Industrial production methods for pyridine-3-sulfonyl chloride derivatives often involve the use of microchannel reactors to enhance reaction efficiency and yield . These reactors allow for precise control of reaction conditions, leading to higher purity and reduced byproduct formation.
Chemical Reactions Analysis
Types of Reactions
5-(Benzyloxy)pyridine-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonates, or sulfonothioates.
Oxidation and Reduction: The benzyloxy group can undergo oxidation to form benzoic acid derivatives or reduction to form benzyl alcohol derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Scientific Research Applications
5-(Benzyloxy)pyridine-3-sulfonyl chloride is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-(Benzyloxy)pyridine-3-sulfonyl chloride involves its reactivity as an electrophile due to the presence of the sulfonyl chloride group . This group can react with nucleophiles, leading to the formation of various derivatives. The benzyloxy group can also participate in reactions, influencing the compound’s overall reactivity and interaction with molecular targets.
Comparison with Similar Compounds
Similar Compounds
Pyridine-3-sulfonyl chloride: Lacks the benzyloxy group and has different reactivity and applications.
5-(Methoxy)pyridine-3-sulfonyl chloride: Similar structure but with a methoxy group instead of a benzyloxy group, leading to different chemical properties.
Properties
Molecular Formula |
C12H10ClNO3S |
|---|---|
Molecular Weight |
283.73 g/mol |
IUPAC Name |
5-phenylmethoxypyridine-3-sulfonyl chloride |
InChI |
InChI=1S/C12H10ClNO3S/c13-18(15,16)12-6-11(7-14-8-12)17-9-10-4-2-1-3-5-10/h1-8H,9H2 |
InChI Key |
UJZLFXXEIPVAIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CN=C2)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


